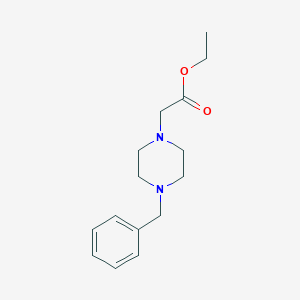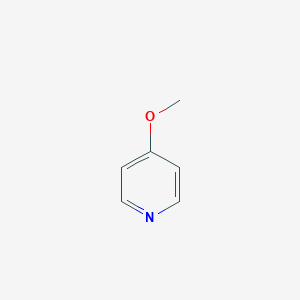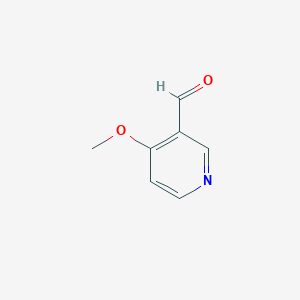
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a useful research compound. Its molecular formula is C36H39N5O8 and its molecular weight is 669.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sequential Three-component Synthesis
A study by Fang et al. (2012) describes an efficient method for synthesizing piperazine derivatives through a domino three-component process involving an aza-Wittig reaction/heterocyclisation. This method could be relevant for synthesizing derivatives of the compound , potentially for exploring biological activities or further chemical transformations (Fang, Fang, & Cheng, 2012).
Synthesis of Hydrolytically Stable, Fluorescent-labeled ATP Analog
Emmrich et al. (2010) synthesized a chemically and metabolically stable analog of ATP with a fluorescent residue for studying adenylyl cyclases. This research demonstrates the utility of modifying purine derivatives for biological assays, suggesting potential applications in studying enzyme interactions or signaling pathways related to the compound (Emmrich et al., 2010).
Advanced Synthesis Techniques
Research by Mara et al. (1982) on the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate, resulting in tricyclic products, illustrates complex synthetic strategies that could be applied to the synthesis or modification of the compound , offering pathways to new chemical entities with potentially unique biological or chemical properties (Mara, Singh, Thomas, & Williams, 1982).
Mechanism of Action
Target of Action
It is a guanosine derivative , and guanosine derivatives often interact with various RNA and DNA structures, influencing their function.
Mode of Action
As a guanosine derivative, it likely interacts with its targets through hydrogen bonding and stacking interactions, similar to natural guanosine .
Biochemical Pathways
As a guanosine derivative, it may be involved in the regulation of various rna and dna processes .
Pharmacokinetics
It is soluble in acetonitrile , which suggests it may have good solubility in biological systems. Its storage temperature is 2-8°C , indicating that it may require a cool environment for stability.
Result of Action
It has been shown to have an affinity for tissues in a chemotactic assay , suggesting it may influence cell migration or other cellular processes.
Action Environment
Its storage temperature is 2-8°c , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and depends on the specific context of the reaction. For example, it can serve as an intermediate in the synthesis of nucleotides in biological laboratories .
Cellular Effects
The effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine on various types of cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment.
Molecular Mechanism
At the molecular level, 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the biochemical context and the specific biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine is transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLJOGRNUQHJX-WIFIACMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566639 |
Source


|
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114745-26-5 |
Source


|
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)


![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)



